4-Vinyl-3-methoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-ethenyl-3-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,10H,1H2,2H3 |
InChI Key |
UMDJLUGAMDTLDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Vinylphenolic Compounds: Implications for 4 Vinyl 3 Methoxyphenol
Microbial Conversion of Precursor Molecules (e.g., Ferulic Acid)
Various microorganisms are capable of converting ferulic acid, a widespread phenolic acid in the plant kingdom, into the valuable aroma compound 4-vinylguaiacol. researchgate.netwikipedia.org This biotransformation is a key process in the development of characteristic flavors in certain fermented foods and beverages.
Enzymatic Decarboxylation Mechanisms (e.g., FDC1 and PAD1 Genes)
The primary mechanism for the microbial conversion of ferulic acid to 4-vinylguaiacol is non-oxidative decarboxylation. nih.govresearchgate.net This reaction is catalyzed by specific enzymes known as phenolic acid decarboxylases (PADs) or ferulic acid decarboxylases (FDCs). nih.govwikipedia.org In the well-studied yeast Saccharomyces cerevisiae, two genes, FDC1 and PAD1, are essential for this process. nih.govumich.edunih.gov
The FDC1 gene encodes the ferulic acid decarboxylase 1 enzyme, which directly catalyzes the decarboxylation of ferulic acid to produce 4-vinylguaiacol. nih.govuniprot.orgrcsb.org The PAD1 gene product is also crucial for this activity, and it is believed to be involved in the synthesis of a cofactor necessary for the FDC1 enzyme to function. umich.edunih.gov The proposed mechanism involves a 1,3-dipolar cycloaddition between a prenylated flavin mononucleotide (prFMN) cofactor and the ferulic acid substrate. wikipedia.org
Role of Specific Microorganism Strains (e.g., Saccharomyces cerevisiae, Torulaspora delbrueckii, Pseudomonas fluorescens)
A variety of microbial strains have been identified for their ability to biotransform ferulic acid into 4-vinylguaiacol.
Saccharomyces cerevisiae : Strains of this yeast, particularly those used in the brewing of wheat beers, are well-known for their ability to produce 4-vinylguaiacol from ferulic acid, contributing a characteristic clove-like flavor. wikipedia.orgresearchgate.net The decarboxylation is carried out by the FDC1 enzyme, with the cooperation of the PAD1 gene product. umich.edunih.govuniprot.org
Torulaspora delbrueckii : This non-Saccharomyces yeast, also used in brewing and winemaking, can metabolize ferulic acid. wikipedia.orgtum.demdpi.com Its ability to produce 4-vinylguaiacol contributes to the aromatic complexity of fermented beverages.
Pseudomonas fluorescens : Certain strains of this bacterium can convert ferulic acid to 4-vinylguaiacol. wikipedia.org Some strains of P. fluorescens possess a ferulic acid decarboxylase, while others metabolize ferulic acid through a CoA-dependent pathway to produce other compounds like vanillin (B372448) and vanillic acid. nih.govmicrobiologyresearch.orgresearchgate.netnih.gov
Other microorganisms capable of this transformation include:
Aspergillus niger : A diploid strain of this fungus has been shown to preferentially decarboxylate ferulic acid to 4-vinylguaiacol. nih.gov
Enterobacter soli and E. aerogenes : These bacteria can efficiently convert ferulic acid to 4-vinylguaiacol, with E. soli demonstrating nearly 100% conversion under certain conditions. nih.gov
Lactobacillus farciminis : This lactic acid bacterium has been investigated for its potential to produce 4-vinylguaiacol from ferulic acid. academicjournals.orgajol.info
Plant Metabolic Pathways Leading to Vinylphenol Formation
In plants, ferulic acid is synthesized from L-phenylalanine via the general phenylpropanoid pathway. wikipedia.org This involves the conversion of L-phenylalanine to 4-coumaric acid, which is then hydroxylated to caffeic acid. wikipedia.org Finally, the enzyme caffeate O-methyltransferase methylates caffeic acid to form ferulic acid. wikipedia.org While plants are the primary source of the precursor ferulic acid, the direct biosynthesis of significant quantities of 4-vinylphenols like 4-vinylguaiacol is more commonly associated with microbial activity on these plant-derived precursors. However, the enzymatic machinery for decarboxylation does exist in plants, as cinnamate (B1238496) decarboxylase can convert p-coumaric acid to 4-vinylphenol (B1222589). wikipedia.org
Enzymatic Transformations and Biocatalytic Approaches for Production
The microbial enzymes responsible for the conversion of ferulic acid to 4-vinylguaiacol have been harnessed for biocatalytic production of this valuable flavor compound. researchgate.netresearchgate.net This approach offers an alternative to chemical synthesis, often perceived as more "natural" by consumers. researchgate.net
Phenolic acid decarboxylases (PADs) are the key enzymes in this process. researchgate.netresearchgate.netgoogle.com Research has focused on using whole microbial cells or purified enzymes to carry out the decarboxylation of ferulic acid and other hydroxycinnamic acids. researchgate.netacs.orgsci-hub.ru For instance, efficient synthesis of 4-vinylphenol from p-coumaric acid has been achieved using p-hydroxycinnamic acid decarboxylase (PDC) in a two-phase aqueous-organic solvent system, which facilitates product recovery. acs.org The use of recombinant microorganisms expressing PAD genes is a common strategy to enhance production. researchgate.net
Anaerobic and Aerobic Metabolic Routes
The degradation of ferulic acid by microorganisms can occur under both anaerobic and aerobic conditions, leading to different metabolic end products. researchgate.netnih.gov
Under anaerobic conditions , the non-oxidative decarboxylation to 4-vinylguaiacol is a significant pathway. nih.gov However, other anaerobic transformations can also occur, including the reduction of the propenoic acid side chain to form 3-(4-hydroxy-3-methoxyphenyl)propionic acid. osti.govnih.gov Further degradation can lead to the formation of various intermediates, including phenylacetate, cinnamate, and benzoate. osti.gov Anaerobic metabolism of phenolic acids is generally a slower process compared to aerobic degradation. nih.gov
Under aerobic conditions , the metabolism of phenolic compounds often proceeds through different pathways. For example, in some Pseudomonas species, ferulic acid is metabolized via a CoA-dependent pathway to vanillin, which is then oxidized to vanillic acid. microbiologyresearch.orgnih.gov The aerobic degradation of phenols in many bacteria involves initial conversion to catechol, which is then further broken down through ortho- or meta-cleavage pathways. researchgate.net
The specific metabolic route taken depends on the microorganism and the environmental conditions.
Chemical Synthesis Methodologies and Derivatization Strategies for 4 Vinyl 3 Methoxyphenol
Synthetic Routes from Accessible Precursors
The synthesis of 4-vinyl-3-methoxyphenol can be achieved through various routes, leveraging both conventional chemical methods and principles of green chemistry, often starting from readily available natural compounds.
Conventional methods for synthesizing this compound predominantly rely on the chemical transformation of precursors like vanillin (B372448) and ferulic acid. mdpi.comscentree.co
One established route begins with vanillin. scentree.co In a multi-step process, vanillin is first reacted with acetic anhydride (B1165640) and sodium acetate (B1210297), which, after acidic hydrolysis, yields 3-methoxy-4-hydroxycinnamic acid (ferulic acid). The subsequent and final step involves the decarboxylation of this intermediate. This is typically achieved by heating the ferulic acid in the presence of quinoline (B57606) and hydroquinone (B1673460) to produce this compound. scentree.co
The direct decarboxylation of ferulic acid, which can be sourced from lignin, is another primary and historically significant method. mdpi.comresearchgate.netchemicalbook.com This reaction can be catalyzed by bases to facilitate the removal of the carboxylic acid group, yielding the desired vinylphenol. google.com The presence of the hydroxyl group on the aromatic ring can make the compound prone to polymerization, which presents a challenge in these synthetic routes. google.com
In alignment with the growing emphasis on sustainable chemical production, green chemistry principles have been applied to the synthesis of this compound. A key advantage of this compound is its potential to be derived entirely from bio-based sources. mdpi.com
The conversion of ferulic acid to this compound can be accomplished using biocatalytic methods. Certain strains of yeast, such as Saccharomyces cerevisiae, and various other microbes, including Pseudomonas fluorescens, are capable of performing this transformation through enzymatic decarboxylation. wikipedia.org This biotechnological approach avoids the harsh reagents and conditions often associated with conventional chemical synthesis. The sustainability of these synthetic procedures has been quantified using green metrics calculations. mdpi.comresearchgate.net
These bio-based methods represent a more environmentally benign pathway to this compound, starting from a renewable feedstock like ferulic acid, which is abundant in the plant kingdom. mdpi.comresearchgate.net
Synthesis of this compound Derivatives and Analogues
The versatile structure of this compound, with its distinct reactive sites—the phenolic hydroxyl group and the vinyl moiety—lends itself to a variety of derivatization strategies. mdpi.comresearchgate.net These modifications are employed to alter the molecule's properties for specific applications, such as creating novel bio-based monomers for polymerization. mdpi.com
The phenolic hydroxyl group is a primary site for chemical modification, often protected before subsequent reactions like polymerization, where the unprotected phenol (B47542) can act as an inhibitor. researchgate.net Common derivatization strategies include esterification and alkylation. mdpi.com
Esterification of the hydroxyl group has been performed using a range of carboxylic acids (from C2 to C11) or their corresponding anhydrides. mdpi.com For instance, 2-methoxy-4-vinylphenyl butyrate (B1204436) can be synthesized by reacting this compound with butyric anhydride. mdpi.com Alternatively, esterification with acids like heptanoic acid or undecanoic acid can be achieved using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. mdpi.com
Alkylation offers another route to modify the hydroxyl function. A straightforward example is the synthesis of 1,2-dimethoxy-4-vinylbenzene (Met4VG), where this compound is methylated using iodomethane (B122720) in the presence of potassium carbonate. mdpi.com Silyl (B83357) ethers have also been prepared as protective groups, using reagents such as tert-butyldimethylsilyl (TBDMS) chloride. researchgate.net
| Derivative Name | Modification Type | Reagents | Resulting Functional Group |
| 2-Methoxy-4-vinylphenyl butyrate | Esterification | Butyric anhydride, Sodium butyrate | Butyrate ester |
| 2-Methoxy-4-vinylphenyl heptanoate | Esterification | Heptanoic acid, DCC, DMAP | Heptanoate ester |
| 2-Methoxy-4-vinylphenyl undecanoate | Esterification | Undecanoic acid, DCC, DMAP | Undecanoate ester |
| 1,2-Dimethoxy-4-vinylbenzene | Alkylation | Iodomethane, Potassium carbonate | Methyl ether |
| Acetyl-4-vinylguaiacol (Ac4VG) | Esterification | Acetic anhydride | Acetate ester |
| TBDMS-4-vinylguaiacol (TBDMS4VG) | Silylation | tert-Butyldimethylsilyl chloride | TBDMS silyl ether |
The vinyl group provides another handle for chemical modification, allowing for the introduction of new functional groups. A notable application is the lipophilization of the molecule by targeting this double bond. acs.org
A chemoenzymatic method has been developed for the lipophilization of this compound through the electrophilic addition of peracids to the vinyl double bond. acs.org In this process, peracids with varying alkyl chain lengths (from C2 to C18) are generated in situ from the corresponding carboxylic acids and hydrogen peroxide, catalyzed by Candida antarctica lipase (B570770) B (CAL-B). The addition of these peracids across the double bond results in the formation of hydroxyesters, effectively grafting a lipophilic alkyl chain onto the molecule. acs.org This reaction can produce two different regioisomers, with a preference for hydroxyesters that have a primary free hydroxyl group, especially when longer-chain peracids (C10–C18) are used. acs.org This strategy enhances the lipid solubility of the phenolic compound. acs.org
| Carboxylic Acid Used (Chain Length) | Key Reagent | Reaction Type | Product Type |
| Acetic Acid (C2) | Candida antarctica lipase B, H₂O₂ | Enzymatic Perhydrolysis & Electrophilic Addition | Hydroxyester |
| Butyric Acid (C4) | Candida antarctica lipase B, H₂O₂ | Enzymatic Perhydrolysis & Electrophilic Addition | Hydroxyester |
| Hexanoic Acid (C6) | Candida antarctica lipase B, H₂O₂ | Enzymatic Perhydrolysis & Electrophilic Addition | Hydroxyester |
| Octanoic Acid (C8) | Candida antarctica lipase B, H₂O₂ | Enzymatic Perhydrolysis & Electrophilic Addition | Hydroxyester |
| Decanoic Acid (C10) | Candida antarctica lipase B, H₂O₂ | Enzymatic Perhydrolysis & Electrophilic Addition | Hydroxyester |
| Stearic Acid (C18) | Candida antarctica lipase B, H₂O₂ | Enzymatic Perhydrolysis & Electrophilic Addition | Hydroxyester |
The guaiacol (B22219) scaffold, which forms the core of this compound, can be incorporated into more complex heterocyclic structures using its precursors. Vanillin, a direct precursor, serves as a starting material for synthesizing biologically relevant dihydropyrimidinone structures through multicomponent reactions (MCRs). researchgate.net
In a one-pot synthesis, vanillin can be reacted with urea (B33335) and acetone. This reaction constructs a six-membered heterocyclic ring, yielding 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. researchgate.net This demonstrates how the fundamental phenylpropanoid structure from which this compound is derived can be utilized as a building block for creating complex molecules with potential applications in medicinal chemistry.
| Precursor | Reagents | Reaction Type | Heterocyclic Product |
| Vanillin | Urea, Acetone | Multicomponent Reaction (Biginelli-like) | 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |
Yield Optimization and Purity Assessment in Synthetic Protocols
The efficient synthesis of this compound, also known as 4-vinylguaiacol (4VG), is a critical objective in the production of this valuable aroma compound. Research efforts have focused on maximizing reaction yields and ensuring high product purity through various chemical and biological conversion methods. Key strategies involve the optimization of reaction conditions such as temperature, solvent, and catalysts, particularly in the decarboxylation of ferulic acid, a common precursor.
One prominent chemical synthesis route involves the thermal decarboxylation of hydroxycinnamic acids. A patented method describes the preparation of 4-vinylphenol (B1222589) compounds from 3-methoxy-4-hydroxycinnamic acid. By heating the precursor in a dimethylformamide (DMF) solvent at 200°C for 30 minutes in a pressure-resistant vessel, a high yield of 94% can be achieved. google.com Another innovative approach utilizes a continuous production process where a mixture of ferulic acid and a weakly basic organic solvent is passed through a fixed-bed reactor containing a solid superacid catalyst. google.com This method, operating at temperatures between 150°C and 250°C, has been reported to achieve molar yields of 90-95%. google.com
A two-step chemical conversion from ferulic acid has also been explored, proceeding through a vanillin intermediate. This process achieved a 65% conversion to vanillin, which was subsequently converted to the final vinyl phenol product with a 60% yield in the second step. lupinepublishers.com Biocatalytic methods present an alternative to chemical synthesis. The fungus Volvariella volvacea has been shown to convert ferulic acid into 4-vinylguaiacol. thaiscience.info The yield of this bioconversion can be significantly enhanced; the addition of cysteine hydrochloride monohydrate to the culture medium resulted in a 47.9% increase in 4-vinylguaiacol production, reaching a concentration of 136.7 mg/L. thaiscience.info
The following table summarizes research findings on yield optimization for the synthesis of this compound and related derivatives.
Table 1: Research Findings on Yield Optimization in this compound Synthesis
| Precursor | Method | Key Conditions | Reported Yield |
|---|---|---|---|
| 3-Methoxy-4-hydroxycinnamic acid | Thermal Decarboxylation | 200°C, DMF solvent, 30 min | 94% |
| Ferulic acid | Catalytic Decarboxylation | 150-250°C, Solid superacid catalyst | 90-95% (molar) |
| Ferulic acid | Two-Step Chemical Conversion | Via vanillin intermediate | 60% (from vanillin) |
| Ferulic acid | Bioconversion (V. volvacea) | With cysteine hydrochloride monohydrate | 136.7 mg/L (47.9% increase) |
| 4-Vinylguaiacol | Alkylation (Derivatization) | Methyl iodide, Acetone, 55°C, 6h | 98% (gravimetric) |
Purity assessment is paramount to ensure the quality of the synthesized this compound, removing unreacted starting materials and potential side-products, such as polymers. google.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard analytical techniques for monitoring reaction progress and quantifying purity. google.comlupinepublishers.com For instance, the continuous catalytic decarboxylation method for producing 4-vinylguaiacol reports final product purities between 98.5% and 99.5%, as determined by GC analysis. google.com
Purification of the crude product is commonly achieved through chromatographic methods. Silica (B1680970) gel column chromatography is frequently employed to isolate the target compound. google.comlupinepublishers.com Following extraction with a solvent like ethyl acetate and washing, the concentrated solution is passed through a silica gel column to separate this compound from impurities. google.com Further purification can be achieved through reduced pressure distillation or rectification. google.comguidechem.com The structural integrity and purity of the final product are typically confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy. google.com
The table below details common methods for the purity assessment and purification of this compound.
Table 2: Purity Assessment and Purification Methods for this compound
| Technique | Purpose | Reported Purity/Details |
|---|---|---|
| Gas Chromatography (GC) | Purity Quantification | 98.5-99.5% |
| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring & Quantification | Used to monitor conversion from vanillin |
| Silica Gel Column Chromatography | Purification | Used after solvent extraction |
| Reduced Pressure Distillation / Rectification | Purification | Final purification step to obtain high-purity product |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation | ¹H NMR and ¹³C NMR data confirm the chemical structure |
Advanced Analytical Characterization Techniques for 4 Vinyl 3 Methoxyphenol and Its Metabolites
Chromatographic Separation Methods
Chromatographic techniques are fundamental for isolating 4-vinyl-3-methoxyphenol and its related compounds from intricate sample mixtures, thereby enabling their individual detection and measurement. The choice of method depends on the volatility and polarity of the analytes, as well as the sample matrix.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Fused-silica capillary columns, such as those with a TG-Wax or HP-INNOWAX stationary phase, are commonly employed for the separation of phenolic compounds. jst.go.jpmdpi.com
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comchemistry-matters.comresearchgate.net This technique utilizes two columns with different stationary phases connected by a modulator. sepsolve.comchemistry-matters.com The effluent from the first column is trapped, focused, and then rapidly injected onto the second column for further separation. sepsolve.comchemistry-matters.com This results in a two-dimensional chromatogram with increased peak capacity and resolution, which is particularly advantageous for analyzing complex samples where co-elution might be an issue in single-column GC. researchgate.netgcms.czazom.com The structured nature of GCxGC chromatograms can also aid in the identification of compound classes. gcms.czazom.com
For the analysis of this compound, a typical GC method might involve a temperature-programmed separation on a wax-type capillary column, coupled with a mass spectrometer for detection. jst.go.jpmdpi.com
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis, or for analyzing samples in their native state without derivatization. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.
For the analysis of this compound, reversed-phase HPLC is a common approach. mdpi.comscielo.br A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small amount of acid (such as phosphoric or formic acid) to improve peak shape. mdpi.comscielo.brsielc.com Isocratic elution, where the mobile phase composition remains constant, has been successfully used for the determination of this compound. scielo.br Detection is commonly achieved using an ultraviolet (UV) detector, with monitoring at a wavelength around 260 nm providing good sensitivity for this compound. scielo.br
Effective sample preparation is crucial to remove interfering matrix components and to concentrate the analytes of interest before chromatographic analysis. For the analysis of this compound in beverages like sake or beer, liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) or freon 11 is a common initial step. jst.go.jpagraria.com.br To prevent the thermal degradation of precursor phenolic acids (like ferulic acid) into this compound during GC analysis, the extract can be washed with a weak alkaline solution, such as sodium bicarbonate, to remove these acids. jst.go.jp
Derivatization is a chemical modification process that can be employed to improve the chromatographic properties and/or detectability of an analyte. chromatographyonline.comresearchgate.net For GC analysis, derivatization can increase the volatility and thermal stability of polar compounds like phenols. epa.gov While underivatized phenols can be analyzed directly by GC, derivatization can enhance sensitivity. epa.gov Common derivatization strategies for phenols include methylation to form more volatile anisoles or reaction with pentafluorobenzyl bromide (PFBBr) to create derivatives that are highly sensitive to electron capture detection (ECD). epa.gov Another approach involves forming heptafluorobutyrate derivatives, which also allows for highly sensitive detection by GC-ECD. agraria.com.br Silylation, using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), is another common technique to increase the volatility of compounds with active hydrogens for GC-MS analysis. researchgate.net
Table 1: Overview of Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Detection Method | Key Advantages |
| GC | TG-Wax, HP-INNOWAX | Helium | MS, FID | Good for volatile compounds, high resolution. |
| GCxGC | Dual columns (e.g., non-polar and polar) | Helium | MS (TOFMS), FID | Enhanced peak capacity and resolution for complex samples. |
| HPLC | C18 | Acetonitrile/Water/Acid | UV, Fluorescence | Suitable for non-volatile compounds, no derivatization needed. |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural characterization of this compound and its metabolites. These methods provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within a molecule.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides both retention time and mass spectral data, which together offer a high degree of confidence in compound identification. In electron ionization (EI) mass spectrometry, commonly used in GC-MS, the molecule is fragmented in a predictable manner, producing a characteristic fragmentation pattern or "mass spectrum" that can be used as a chemical fingerprint. For this compound, the molecular ion is typically observed at m/z 150. jst.go.jpnist.govresearchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. youtube.com This precision allows for the determination of the elemental composition of a molecule and its fragments, which is a significant advantage for the unambiguous identification of unknown compounds and for distinguishing between compounds with the same nominal mass. youtube.com
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Putative Fragment |
| 150 | Molecular Ion [M]+ |
| 135 | [M-CH3]+ |
| 107 | [M-CH3-CO]+ |
| 77 | [C6H5]+ |
Data based on typical electron ionization mass spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. msu.eduencyclopedia.pub It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H-NMR) and carbon (¹³C-NMR). wordpress.com
In ¹H-NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the types of protons present, their neighboring protons, and their relative numbers. For this compound, the ¹H-NMR spectrum would show distinct signals for the aromatic protons, the vinyl group protons, the methoxy (B1213986) group protons, and the hydroxyl proton.
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, vinylic, methoxy). The chemical shift of the methoxy carbon, for instance, can be a useful indicator of its position on the aromatic ring. researchgate.net
Table 3: Typical NMR Chemical Shifts (δ) for this compound
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H-NMR | ~ 6.8 - 7.0 | m | Aromatic protons |
| ~ 6.6 | dd | Vinyl proton (geminal) | |
| ~ 5.5 | d | Vinyl proton (trans) | |
| ~ 5.1 | d | Vinyl proton (cis) | |
| ~ 5.5 | s | Hydroxyl proton | |
| ~ 3.9 | s | Methoxy protons | |
| ¹³C-NMR | ~ 147 | s | C-OH |
| ~ 146 | s | C-OCH3 | |
| ~ 137 | d | Vinylic CH | |
| ~ 120 | d | Aromatic CH | |
| ~ 115 | d | Aromatic CH | |
| ~ 112 | t | Vinylic CH2 | |
| ~ 108 | d | Aromatic CH | |
| ~ 56 | q | Methoxy CH3 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify functional groups within a molecule by measuring the absorption of infrared radiation. While specific experimental spectra for this compound are not widely documented in the cited literature, analysis of its structural isomer, 2-methoxy-4-vinylphenol (B128420) (also known as 4-vinylguaiacol), provides significant insight into the expected spectral features. researchgate.netresearchgate.net The structural similarities suggest that their IR spectra would exhibit comparable characteristic absorption bands corresponding to the hydroxyl, methoxy, vinyl, and aromatic groups.
The gas-phase IR spectrum of 2-methoxy-4-vinylphenol, available in the NIST database, displays several key absorption peaks. nist.govnist.gov These peaks can be assigned to specific molecular vibrations. A prominent, broad absorption band is expected in the region of 3500-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the vinyl group typically appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹.
Vibrations associated with the carbon-carbon double bonds of the aromatic ring give rise to characteristic peaks in the 1500-1600 cm⁻¹ range. The C=C stretching of the vinyl group also contributes to this region. The deformation vibrations of the C-H bonds of the vinyl group are expected to produce strong bands in the 900-1000 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ether (methoxy) and phenol (B47542) groups are anticipated to generate strong signals between 1000 and 1300 cm⁻¹. researchgate.net
FTIR spectroscopy is frequently employed for the bulk characterization of complex mixtures containing methoxyphenols, such as pyrolysis bio-oils. acs.org In these analyses, specific absorption bands can indicate the presence of phenolic and other oxygenated compounds, although resolving individual components like this compound from the complex mixture using FTIR alone is challenging.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3500 - 3600 | Phenolic Hydroxyl |
| Aromatic/Vinyl C-H Stretch | 3000 - 3100 | Aromatic Ring, Vinyl Group |
| Aliphatic C-H Stretch | ~2850 - 3000 | Methoxy Group |
| Aromatic C=C Stretch | 1500 - 1600 | Aromatic Ring |
| C-O Stretch | 1000 - 1300 | Phenol, Methoxy Ether |
| Vinyl C-H Bend | 900 - 1000 | Vinyl Group |
Electronic Spectroscopy (e.g., UV-Vis, REMPI)
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy of phenolic compounds is characterized by absorption bands arising from π→π* transitions within the benzene (B151609) ring. For phenol itself, a maximum absorbance (λmax) is observed around 275 nm. docbrown.info The presence of substituents on the aromatic ring, such as the methoxy and vinyl groups in this compound, alters the energy levels of the pi electrons, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic shift). docbrown.info For the related compound 4-methoxyphenol (B1676288), absorption maxima are found at 222 nm and 282 nm in an acidic mobile phase. sielc.com A theoretical study on the isomer 2-methoxy-4-vinylphenol also indicates electronic transitions within this UV range. researchgate.net Therefore, it is expected that this compound would exhibit characteristic absorption in the ultraviolet region, making UV-Vis spectroscopy a useful tool for its quantification.
Resonance-Enhanced Multiphoton Ionization (REMPI): Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used for the spectroscopic analysis of atoms and molecules in the gas phase. wikipedia.org The method involves the absorption of two or more photons, where the first photon excites the molecule to a real intermediate electronic state, and a subsequent photon ionizes it. hmc.edu The resulting ions are then typically detected using a mass spectrometer, allowing for mass-resolved spectroscopy. ubc.ca
While specific REMPI spectra for this compound are not available in the reviewed literature, studies on structurally similar molecules like 4-methoxyphenol demonstrate the utility of the technique. The REMPI spectrum of 4-methoxyphenol shows distinct bands corresponding to the electronic origins of different molecular conformers. researchgate.net This high resolution allows for the study of subtle structural variations. REMPI provides spectroscopic information that may not be accessible through single-photon techniques due to different selection rules. wikipedia.orgubc.ca The application of REMPI could provide detailed insights into the electronic structure and conformational landscape of this compound and its metabolites.
Electrochemical Sensing and Detection Methodologies (with consideration for structurally similar methoxyphenols)
Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the detection of phenolic compounds. scispace.com These techniques rely on the oxidation or reduction of the analyte at an electrode surface, generating a measurable electrical signal. While bare electrodes can detect phenols, they often suffer from low sensitivity and fouling. scispace.com Consequently, research focuses on modifying electrode surfaces with nanomaterials or enzymes to enhance performance. scispace.comrsc.orgrsc.org
For methoxyphenols structurally similar to this compound, enzyme-based biosensors have shown significant promise. scispace.com Amperometric biosensors utilizing enzymes like laccase and tyrosinase are effective for detecting phenolic compounds. A study demonstrated that a laccase-based sensor exhibited high sensitivity for guaiacol (B22219) (2-methoxyphenol), a core structure within this compound. In contrast, a tyrosinase-based biosensor was more effective for phenol and p-chlorophenol. scispace.com This highlights the selectivity that can be achieved by choosing the appropriate enzyme. These sensors can be integrated into flow injection analysis systems for continuous environmental monitoring. scispace.com
The performance of electrochemical sensors is often evaluated based on their linear dynamic range (LDR) and limit of detection (LOD). For example, various modified glassy carbon electrodes (GCEs) have been developed for the detection of 4-nitrophenol, achieving LODs in the micromolar (µM) to nanomolar (nM) range. mdpi.comnih.govnih.gov A sensor using a composite of reduced graphene oxide and Au nanoparticles reported an LOD of 0.01 µM for 4-nitrophenol. rsc.org Similarly, an electrode modified with oxidized graphitic carbon nitride achieved an LOD of 0.075 µM. nih.gov These advanced materials facilitate electron transfer and provide a large surface area, significantly improving sensitivity. rsc.org Such modification strategies could be adapted for the selective and sensitive detection of this compound.
| Analyte | Electrode/Sensor Type | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Guaiacol | Laccase-based biosensor | Not Specified | Not Specified (high sensitivity reported) | scispace.com |
| 4-Nitrophenol | Reduced Graphene Oxide/Au Nanoparticle GCE | 0.05–100 µM | 0.01 µM | rsc.org |
| 4-Nitrophenol | Pt NPs-Embedded PPy-CB@ZnO Nanocomposite GCE | 1.5–40.5 µM | 1.25 µM | mdpi.com |
| 4-Nitrophenol | Oxidized Graphitic Carbon Nitride SPE | 0.0033–0.313 µM | 0.075 µM | nih.gov |
Applications of Advanced Techniques in Complex Matrix Analysis (e.g., Bio-oils, Biological Extracts)
The analysis of this compound and its isomers in complex matrices such as bio-oils and biological extracts presents significant analytical challenges due to the presence of numerous interfering compounds. acs.org Advanced, high-resolution analytical techniques are essential for the identification and quantification of target analytes in these samples.
Pyrolysis bio-oils, derived from the thermal decomposition of lignocellulosic biomass, are exceptionally complex mixtures containing hundreds of organic compounds. acs.org The isomer 2-methoxy-4-vinylphenol (4-vinylguaiacol) is consistently identified as a major phenolic component in bio-oils from various feedstocks, including pine and camphor (B46023) wood. researchgate.netncsu.edu The primary technique for this analysis is Gas Chromatography coupled with Mass Spectrometry (GC-MS). researchgate.net For enhanced separation of co-eluting components in these intricate mixtures, comprehensive two-dimensional gas chromatography (GC×GC) with a time-of-flight mass spectrometer (TOF-MS) is often employed, which has successfully identified 4-vinylguaiacol among nearly 300 detected compounds. acs.org
The analysis of phenolic compounds in environmental and biological samples also requires sophisticated sample preparation and detection methods to achieve the necessary sensitivity and selectivity. nih.govresearchgate.net Techniques often involve an extraction step, such as ultrasound-assisted extraction, followed by a clean-up procedure like solid-phase extraction, before final determination by methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov These multi-step protocols are necessary to remove matrix interferences and accurately quantify trace levels of target analytes. nih.govresearchgate.net
Environmental Fate and Degradation Mechanisms of 4 Vinyl 3 Methoxyphenol
Environmental Persistence and Mobility
The environmental persistence and mobility of 4-vinyl-3-methoxyphenol, also known as 4-vinylguaiacol, are influenced by its physicochemical properties and interactions with environmental compartments such as soil and water. While specific studies on the environmental persistence of this compound are limited, its mobility can be inferred from its chemical structure and properties.
The mobility of chemical compounds in the environment, particularly in soil, is often characterized by the organic carbon-water (B12546825) partition coefficient (Koc). This value indicates the tendency of a substance to adsorb to soil organic matter. A lower Koc value generally suggests higher mobility. For nonionic substances, Koc can be a useful screening tool for assessing mobility, though it may be less appropriate for ionizable chemicals or in soils with low organic carbon content. ecetoc.org The mobility of a chemical is a key factor in determining its potential to leach from soil into groundwater. ecetoc.org
The following table summarizes key physicochemical properties of this compound that influence its environmental fate:
| Property | Value | Unit | Source |
| Molecular Weight | 150.17 | g/mol | chemeo.com |
| Normal Boiling Point | 536.70 | K | chemeo.com |
| logPoct/wat (Octanol/Water Partition Coefficient) | 2.044 | chemeo.com | |
| log10WS (Log10 of Water Solubility) | -1.96 | chemeo.com |
The octanol-water partition coefficient (logPoct/wat) of 2.044 suggests a moderate potential for bioaccumulation. The water solubility (log10WS of -1.96) indicates that it is sparingly soluble in water, which could affect its transport in aquatic systems.
Chemical Degradation Pathways in Environmental Matrices
This compound can be degraded in the environment through various chemical processes, including photodegradation, oxidation, and hydrolysis.
Photodegradation Processes
Photodegradation involves the breakdown of a chemical compound by light. In the case of this compound, this can be a significant degradation pathway, particularly in the presence of a photocatalyst. One study demonstrated the photocatalytic partial oxidation of 4-vinylguaiacol to vanillin (B372448) using titanium dioxide (TiO₂) under ultraviolet (UV) light. chemrxiv.orgchemrxiv.org This process is inspired by the natural aging processes observed in some distilled spirits. chemrxiv.orgchemrxiv.org The selectivity for vanillin was found to be highest under mild alkaline conditions. chemrxiv.orgchemrxiv.org This biomimetic approach offers a potential route for the transformation of this bio-derived aromatic compound under mild, aqueous conditions. chemrxiv.org
Oxidation Reactions (e.g., Atmospheric Oxidation)
In the atmosphere, methoxyphenols, including this compound, are subject to oxidation by various radicals, with reactions involving OH and NO₃ radicals being the predominant degradation pathways. nih.gov These reactions are significant in determining the atmospheric lifetime of these compounds and can contribute to the formation of secondary organic aerosols (SOA). nih.gov
The reaction of methoxyphenols with O₃ typically involves cycloaddition to the benzene (B151609) ring or the unsaturated C=C bond of the vinyl group. nih.gov For reactions with OH and NO₃ radicals, the primary degradation mechanisms are H-abstraction and radical adduct formation. nih.gov
During thermal processes such as coffee roasting, 4-vinylguaiacol can be oxidized to guaiacol (B22219), which can then be further transformed into phenol (B47542) and other phenolic volatile organic compounds. researchgate.net This indicates that oxidation of the vinyl group is a key reaction pathway.
Hydrolysis and Other Abiotic Transformations
Other abiotic transformations can be influenced by various environmental factors such as temperature, pH, and the presence of dissolved oxygen. nih.gov Abiotic degradation can also be mediated by interactions with minerals in soil and sediment. navy.mil For phenolic compounds, autoxidation can occur, especially under alkaline conditions and in the presence of oxygen. nih.gov
Biodegradation by Microorganisms in Environmental Systems
This compound is a known intermediate in the microbial degradation of ferulic acid, a compound abundant in plant cell walls. nih.govresearchgate.net Various microorganisms, including bacteria and fungi, are capable of transforming and degrading this compound.
Several bacterial species have been identified to metabolize this compound. A strain of Bacillus coagulans was found to rapidly decarboxylate ferulic acid to 4-vinylguaiacol, which was then converted to vanillin and subsequently to vanillic acid and protocatechuic acid. nih.govresearchgate.net This degradation pathway involves the oxidation of the vinyl group. Similarly, Bacillus atrophaeus has been studied for its ability to produce 4-vinylguaiacol from ferulic acid. frontiersin.org
Fungi also play a significant role in the degradation of this compound. Fusarium solani has been reported to metabolize ferulic acid to 4-vinylguaiacol as a transient intermediate. The mycelium of Volvariella volvacea can convert ferulic acid into 4-vinylguaiacol, vanillic acid, and vanillyl alcohol. thaiscience.info The basidiomycete Schizophyllum commune produces a ferulic acid decarboxylase that catalyzes the conversion of ferulic acid to 4-vinylguaiacol. plos.orgnih.gov
The following table summarizes some of the microorganisms involved in the biodegradation of this compound and its precursor, ferulic acid.
| Microorganism | Type | Transformation Observed |
| Bacillus coagulans | Bacterium | Ferulic acid → 4-Vinylguaiacol → Vanillin → Vanillic acid → Protocatechuic acid |
| Bacillus atrophaeus | Bacterium | Ferulic acid → 4-Vinylguaiacol |
| Fusarium solani | Fungus | Ferulic acid → 4-Vinylguaiacol (transient) |
| Volvariella volvacea | Fungus | Ferulic acid → 4-Vinylguaiacol, Vanillic acid, Vanillyl alcohol |
| Schizophyllum commune | Fungus | Ferulic acid → 4-Vinylguaiacol |
Dissociation and Fragmentation in Gas Phase
The study of the gas-phase dissociation and fragmentation of this compound is relevant to understanding its behavior in thermal processes and in analytical techniques such as mass spectrometry.
During pyrolysis of methoxyphenols, a common initial decomposition step is the loss of a methyl radical from the methoxy (B1213986) group. acs.org This is followed by decarbonylation of the resulting radical to produce a hydroxycyclopentadienyl radical, which can then lose a hydrogen atom to form cyclopentadienone. acs.org Further decomposition can lead to the formation of smaller molecules like acetylene (B1199291) and vinylacetylene. acs.org
In mass spectrometry, fragmentation patterns provide structural information about a molecule. wikipedia.org The fragmentation of organic molecules is influenced by the stability of the resulting ions and neutral fragments. chemguide.co.uk For this compound, common fragmentation pathways would likely involve:
Loss of a methyl group (CH₃): A peak at M-15, resulting from the cleavage of the methoxy group.
Loss of a vinyl group (C₂H₃): A peak at M-27.
Loss of formaldehyde (B43269) (CH₂O): From rearrangement and cleavage involving the methoxy and hydroxyl groups.
Cleavage of the vinyl side chain: Leading to fragments characteristic of the aromatic ring.
Industrial and Biotechnological Applications of 4 Vinyl 3 Methoxyphenol and Its Derivatives
Development of Bio-based Monomers and Polymers
4-Vinyl-3-methoxyphenol, also known as 4-vinylguaiacol (4VG), is a naturally occurring vinylphenolic compound that serves as a valuable platform molecule for the development of bio-based polymers. researchgate.net It can be derived from ferulic acid, a compound abundant in biomass, through decarboxylation, making it a 100% bio-based monomer. mdpi.commdpi.com Its structure, featuring a styrenic double bond, makes it a bio-based substitute for styrene (B11656), a major petroleum-derived monomer. mdpi.com The molecule possesses four reactive sites: the phenolic hydroxyl group, the methoxy (B1213986) group, the aromatic ring, and the vinyl group, offering versatile opportunities for chemical modification and polymerization. mdpi.comresearchgate.net
Polymerization Reactivity and Inhibition Studies
The direct polymerization of this compound presents significant challenges due to the presence of the phenolic hydroxyl group. Phenols are known to slow down or completely inhibit free-radical polymerization because they act as radical scavengers. mdpi.com The propagating radical can react via radical transfer onto the 4VG molecule, and the resulting radical does not propagate, thus halting the polymerization process. mdpi.com
Research has shown that the solution polymerization of unprotected 4VG via reversible addition-fragmentation chain transfer (RAFT) polymerization resulted in low monomer conversion, stopping at approximately 20%. mdpi.com This low conversion is attributed to the inhibitory effect of the phenol (B47542) group. mdpi.com
To overcome this inhibition, the phenol group must be protected before polymerization. mdpi.com Common protection strategies include esterification and alkylation. mdpi.comnih.gov By converting the reactive phenol into a less reactive ester or ether, the monomer can successfully undergo chain propagation. mdpi.com A series of protected 4VG monomers have been synthesized, including those with acetyl (Ac4VG) and other alkyl ester or ether groups. researchgate.netmdpi.com These protected monomers have been successfully polymerized using conventional radical polymerization initiated by agents like 2,2′-azobis(2-methylpropionitrile) (AIBN), achieving high conversions. mdpi.com Studies comparing the polymerization of protected 4VG derivatives to styrene show that while styrene may reach higher conversion over 24 hours, the 4VG derivatives also achieve high conversions, indicating their viability as bio-based monomer substitutes. mdpi.com
| Monomer | Polymerization Method | Initiator/Agent | Conditions | Conversion | Reference |
|---|---|---|---|---|---|
| Unprotected 4VG | RAFT Polymerization | RAFT agent | Toluene Solution | ~20% | mdpi.com |
| Unprotected 4VG | Thermal Self-Polymerization | None | Toluene, 100 °C | 62% | mdpi.com |
| Protected 4VG Derivatives (e.g., Ac4VG, Piv4VG) | Radical Homopolymerization | AIBN | Toluene Solution, 70 °C | High (>80%) | mdpi.com |
| Silyl-Protected 4VG (TBDMS4VG) | Controlled Radical Polymerization | RAFT agent or Alkoxyamines | - | High (>95%) | researchgate.net |
Material Properties of Derived Polymers
The polymers derived from this compound exhibit a wide range of material properties, which can be tailored by modifying the substituent on the phenolic oxygen. These bio-based polystyrenes are typically soluble in solvents like methanol (B129727) and alkaline solutions after deprotection. researchgate.net The thermal properties, particularly the glass transition temperature (Tg), are highly dependent on the nature of the protecting group. mdpi.com
By varying the length of the alkyl ester or ether group on the 4VG monomer, homopolymers with Tg values ranging from as low as 5 °C to as high as 117 °C have been synthesized. mdpi.comresearchgate.net This tunability allows for the creation of materials with properties suitable for diverse applications, from elastomers to rigid plastics. Thermal gravimetric analysis (TGA) is used to assess the thermal stability of these polymers. mdpi.comresearchgate.net Block copolymers have also been successfully synthesized using 4VG derivatives, creating well-defined catechol-containing block copolymers with various vinyl monomers like styrene and methyl methacrylate. researchgate.net
| Monomer Derivative | Protecting Group | Polymer Abbreviation | Glass Transition Temp. (Tg) | Reference |
|---|---|---|---|---|
| Unprotected 4VG | -OH | P4VG | 86-92 °C | mdpi.com |
| Acetyl-4VG | -OCOCH₃ | PAc4VG | 117 °C | mdpi.com |
| Pivaloyl-4VG | -OCOC(CH₃)₃ | PPiv4VG | 115 °C | mdpi.com |
| Hexanoyl-4VG | -OCO(CH₂)₄CH₃ | PHex4VG | 49 °C | mdpi.com |
| Undecenoyl-4VG | -OCO(CH₂)₈CH=CH₂ | PUnd4VG | 5 °C | mdpi.com |
| Methyl-4VG | -OCH₃ | PMet4VG | 105 °C | mdpi.com |
Applications in the Synthesis of Specialty Chemicals
This compound is not only a monomer for novel polymers but also a key intermediate in the synthesis of various specialty chemicals. Its inherent functionality allows it to be a building block for more complex molecules and materials.
Precursors for Resins, Adhesives, and Coatings
Polymers based on vinylphenols are valuable in the formulation of resins, adhesives, and coatings. The closely related poly(4-vinylphenol) is used as a substitute for Novolac resins in applications such as photoresists. It is also employed as an adhesion promoter and to enhance heat resistance in hot melt adhesives. viablife.com Given the structural similarity, polymers of this compound are explored for similar functions.
Furthermore, this compound can be chemically modified to create difunctional, divinylbenzene-like monomers. mdpi.comnih.gov These monomers can be thermally crosslinked with reagents such as those containing thiol groups to produce thermoset networks. mdpi.comnih.gov These crosslinked materials have potential applications in coatings and advanced composites. mdpi.comdaneshyari.com
Intermediates for Other Chemical Compounds
The primary role of this compound as a chemical intermediate is as a versatile platform monomer. mdpi.com By leveraging its multiple reactive sites, a wide range of derivatives can be synthesized. mdpi.comnih.gov These derivatives, with tailored functionalities, serve as intermediates for the production of polymers and copolymers with specific properties. researchgate.net For instance, the phenolic hydroxyl group can be modified not just for polymerization but to introduce other functional groups, opening pathways to new classes of compounds. mdpi.com This makes this compound a key starting material for a platform of bio-based specialty monomers that can be implemented in various chemical syntheses. mdpi.comnih.gov
Biotechnological Production of Natural Aroma Compounds
This compound is a significant natural aroma compound, recognized for its characteristic spicy, clove-like, and sometimes smoky or wine-like scent. wikipedia.orghmdb.ca It is a key flavor component that helps define the sensory profile of foods and beverages such as wheat beer, buckwheat, coffee, and soy sauce. wikipedia.orgthegoodscentscompany.com
The production of this compound often relies on biotechnological methods, specifically through the enzymatic decarboxylation of ferulic acid. wikipedia.org Certain strains of yeast, particularly phenolic off-flavor positive (POF+) strains of Saccharomyces cerevisiae used in brewing, are capable of converting ferulic acid present in grains into this compound. wikipedia.org This bioconversion is responsible for the distinctive clove flavor of German-style wheat beers (Weissbier). wikipedia.org Other microorganisms, including the yeast Torulaspora delbrueckii and the bacterium Pseudomonas fluorescens, can also perform this conversion. wikipedia.org
In addition to using whole organisms, isolated enzymes offer a more controlled route for production. Ferulic acid decarboxylase (FAD) enzymes can be used to sustainably generate pure, food-grade 4-vinylguaiacol from ferulic acid released from agricultural side-streams. doaj.org This enzymatic approach is valuable for producing natural smoke flavorings without the carcinogenic contaminants associated with traditional smoking processes. doaj.org
Potential Applications in Pharmaceutical Precursors (excluding drug effects)
This compound, more formally known as 2-methoxy-4-vinylphenol (B128420) or 4-vinylguaiacol (4-VG), is a bio-based phenolic compound that presents significant potential as a versatile platform molecule for the synthesis of pharmaceutical precursors. nih.gov Derived from the decarboxylation of ferulic acid, a compound abundant in plant cell walls, this compound offers a sustainable starting material for complex chemical synthesis. nih.govnih.govresearchgate.net Its value as a precursor lies in its distinct reactive sites: a phenolic hydroxyl group, a vinyl group, a methoxy group, and the aromatic ring, which can be selectively modified to create a variety of functionalized intermediates. nih.govresearchgate.net
Research has focused on the chemical modification of this compound to produce a range of derivatives. These derivatives, in turn, can serve as building blocks for more complex molecules in multi-step synthesis pathways relevant to the pharmaceutical industry. The primary strategies for derivatization involve the protection or modification of the highly reactive phenolic hydroxyl group through processes like esterification and alkylation (etherification). mdpi.com
Synthesis of Ester and Ether Derivatives
A key application of this compound as a precursor involves the protection of its phenol function to yield ester and ether derivatives. This modification is crucial as it allows for subsequent reactions on other parts of the molecule, such as the vinyl group, without interference from the acidic phenol proton. A series of esterified derivatives have been synthesized by reacting this compound with various carboxylic acids or their anhydrides. nih.govmdpi.com Similarly, ether derivatives can be formed through alkylation, for instance, by reacting the compound with alkyl halides. nih.gov
These reactions convert the parent molecule into a new set of chemical intermediates with altered properties and reactivities, making them suitable for a broader range of synthetic applications. One study successfully synthesized a platform of nine different monomers from this compound by modifying its phenolic group. nih.gov
The table below summarizes the synthesis of several key derivatives from this compound, highlighting the reaction type and resulting precursor.
| Derivative Name | Abbreviation | Synthesis Reaction | Reactants | Reference |
|---|---|---|---|---|
| 2-Methoxy-4-vinylphenyl acetate (B1210297) | Ac4VG | Esterification | Acetic anhydride (B1165640) | nih.gov |
| 2-Methoxy-4-vinylphenyl heptanoate | Hept4VG | Esterification | Heptanoic acid, DCC, DMAP | mdpi.com |
| 1,2-Dimethoxy-4-vinylbenzene | Met4VG | Alkylation (Etherification) | Iodomethane (B122720), Potassium carbonate | nih.govmdpi.com |
| 1-(Benzyloxy)-2-methoxy-4-vinylbenzene | - | Alkylation (Etherification) | Benzyl bromide (inferred) | nih.gov |
| 2-(2-Methoxy-4-vinylphenoxy)acetic acid | - | Alkylation & Hydrolysis | Ethyl bromoacetate (B1195939) followed by hydrolysis (inferred) | nih.gov |
Epoxide Derivatives as Chiral Building Blocks
Beyond simple ester and ether formation, this compound can be converted into more complex and highly valuable pharmaceutical intermediates. A significant modification is the conversion of the phenolic group into an epoxide-functionalized derivative, such as 4-(2,3-epoxypropoxy)-3-methoxy-styrene (4VGEP). nih.govresearchgate.net This is typically achieved via nucleophilic substitution using epichlorohydrin. researchgate.net
Epoxides are critically important precursors in pharmaceutical synthesis because they are highly reactive three-membered rings that can be opened by a wide range of nucleophiles. This reaction allows for the stereocontrolled introduction of two adjacent functional groups, a common structural motif in many biologically active molecules and approved drugs. The resulting diols, amino alcohols, or ether alcohols are key intermediates for building chiral centers and complex molecular scaffolds.
The table below details research findings on the synthesis of an epoxide derivative of this compound.
| Derivative Name | Abbreviation | Synthesis Reaction | Key Reactant | Significance as Precursor | Reference |
|---|---|---|---|---|---|
| 4-(2,3-Epoxypropoxy)-3-methoxy-styrene | 4VGEP | Epoxidation (via nucleophilic substitution) | Epichlorohydrin | Valuable intermediate for introducing chiral centers and 1,2-difunctionalized moieties. | nih.govresearchgate.net |
The development of these varied derivatives underscores the potential of this compound as a foundational bio-based molecule for creating a library of precursors for the pharmaceutical industry.
Computational and Theoretical Chemistry Studies on 4 Vinyl 3 Methoxyphenol
Molecular Structure and Conformation Analysis
The structural aspects of 4-vinyl-3-methoxyphenol, also known as 2-methoxy-4-vinylphenol (B128420), are primarily dictated by the orientation of the vinyl and methoxy (B1213986) groups relative to the phenol (B47542) moiety. Computational chemistry provides powerful tools for analyzing these structures. Conformational analysis, often initiated through methods like molecular mechanics and further refined with quantum chemical calculations, helps identify the most stable arrangements of the atoms in space. cwu.edu
Quantum Mechanical Calculations (e.g., DFT, ab initio)
Quantum mechanical (QM) calculations are indispensable for obtaining a deep understanding of the properties of this compound at the atomic and electronic levels. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to predict a range of molecular properties with high accuracy. nepjol.info DFT, particularly with hybrid functionals like B3LYP, is a popular choice for balancing computational cost and accuracy in studying organic molecules. nih.govresearchgate.net These calculations are typically performed using a basis set, such as 6-31G or larger, which describes the atomic orbitals used in the calculation. nepjol.info
The electronic structure of a molecule governs its reactivity and spectroscopic properties. QM calculations provide detailed information about the distribution of electrons and the nature of chemical bonds. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that charge transfer interactions can occur more readily within the molecule. nih.gov
For methoxyphenol isomers, intramolecular interactions, such as hydrogen bonding between the hydroxyl and methoxy groups (in the ortho isomer), play a significant role in stabilizing certain conformations. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge delocalization and hyperconjugative interactions that contribute to molecular stability. ufms.br Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack. nih.govresearchgate.net
Table 1: Key Electronic Properties from QM Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the electron density surface. | Identifies positive and negative regions, predicting sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular interactions. | Reveals stabilizing effects like hyperconjugation and delocalization. |
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational frequencies can be obtained. mdpi.com Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C bending, or O-H stretching. nist.gov
These calculations are essential for a complete understanding of the molecule's vibrational dynamics. mdpi.com However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, calculated frequencies are often scaled using empirical scaling factors specific to the computational method and basis set used. youtube.com The calculated IR intensities and Raman activities also help in predicting the appearance of the vibrational spectrum, aiding in the identification of the compound. nist.gov Checking for the absence of imaginary frequencies in the calculated spectrum is also a standard procedure to confirm that the optimized structure corresponds to a true energy minimum. youtube.com
Quantum mechanical calculations can be used to predict key thermodynamic properties of molecules in the gas phase. chemeo.com Standard thermodynamic functions such as enthalpy, entropy, and Gibbs free energy can be computed from the vibrational frequencies and rotational constants obtained from the QM calculations. youtube.com
Key parameters like the standard enthalpy of formation (ΔfH°gas) and the standard Gibbs free energy of formation (ΔfG°) are crucial for understanding the stability and reaction thermodynamics of this compound. While these can be estimated using group contribution methods like the Joback method, DFT calculations provide a more rigorous, first-principles approach. chemeo.com These theoretical values are vital for chemical process simulation and for building consistent thermodynamic models. emse.fr
Table 2: Calculated Thermodynamic Properties for this compound
| Property | Value | Unit | Source/Method |
| Standard Gibbs free energy of formation (ΔfG°) | -44.10 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -188.13 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 53.32 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 18.41 | kJ/mol | Joback Calculated Property chemeo.com |
Note: The values presented are based on a calculation method and may differ from experimental values.
Reaction Mechanism Elucidation for Synthesis and Degradation Pathways
Computational chemistry is instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, and, crucially, the transition state structures that connect them.
For the degradation of this compound, theoretical studies on related methoxyphenols (guaiacols) provide significant insights. The pyrolysis of these compounds is predicted to initiate with the loss of a methyl radical from the methoxy group, forming a hydroxyphenoxy radical. acs.orgresearchgate.net This is a critical first step in the thermal decomposition pathway. acs.org Subsequent steps can involve decarbonylation of this radical to produce a hydroxycyclopentadienyl radical, which can then lose a hydrogen atom to form cyclopentadienone. acs.orgresearchgate.net This species can further decompose to final products like acetylene (B1199291) and vinylacetylene. acs.org
Regarding synthesis, computational methods can be used to model various synthetic routes, such as the Claisen-Schmidt aldol (B89426) condensation, which is used to synthesize similar phenolic compounds like chalcones. ufms.br By calculating the activation energies for different proposed pathways, the most favorable reaction mechanism can be identified. These models can also predict the effects of catalysts and reaction conditions on the outcome. chemrxiv.org
Prediction of Reactive Sites and Chemical Reactivity
Theoretical methods are highly effective in predicting the reactivity of different sites within a molecule. For this compound, there are four primary reactive sites: the phenolic hydroxyl group, the methoxy group, the vinyl group, and the aromatic ring. researchgate.net
The reactivity of these sites can be quantified using various descriptors derived from quantum mechanical calculations.
Phenolic Hydroxyl Group: The O-H bond can be cleaved, making this site active in hydrogen atom transfer (HAT) mechanisms, which is crucial for antioxidant activity. researchgate.net It is also a site for esterification or etherification reactions. researchgate.net
Vinyl Group: The double bond is susceptible to electrophilic addition and is the key functional group for radical polymerization, allowing the molecule to be used as a monomer for producing biobased polymers. researchgate.net
Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The directing effects of the hydroxyl and methoxy groups activate the ring, and computational analysis of electron density (e.g., via MEP maps) can predict the most likely positions for substitution. arxiv.org
Methoxy Group: While generally less reactive, the methyl group can be cleaved under harsh conditions, as seen in pyrolysis degradation pathways. acs.org
Excited State Parameters and Photochemical Behavior
The photochemical behavior of this compound, also known as 4-vinylguaiacol, is of interest due to its structural similarity to other photochemically active phenolic compounds and its presence in various natural and industrial systems. While comprehensive dedicated computational studies on the excited state parameters of this compound are not extensively available in publicly accessible literature, its photochemical reactivity can be inferred from studies on related compounds and from its known chemical transformations.
Theoretical investigations into the excited states of molecules like this compound are typically performed using quantum chemical methods such as Time-Dependent Density Functional Theory (TD-DFT). These calculations can provide valuable insights into the electronic transitions of the molecule upon absorption of light, including vertical excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the excited states (e.g., π→π* or n→π* transitions).
For a molecule like this compound, the lowest energy excited states are expected to be π→π* transitions associated with the substituted benzene (B151609) ring and the vinyl group. The presence of the hydroxyl and methoxy substituents, as well as the vinyl group, will influence the energy levels of the molecular orbitals and thus the characteristics of the electronic transitions.
Hypothetical Excited State Parameters
Based on typical TD-DFT calculations for similar phenolic compounds, a hypothetical table of the lowest singlet excited state parameters for this compound in a vacuum is presented below. It is crucial to note that these are representative values and have not been sourced from a specific computational study on this exact molecule.
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 4.50 | 275 | 0.15 | HOMO → LUMO |
| S2 | 4.95 | 250 | 0.20 | HOMO-1 → LUMO |
| S3 | 5.40 | 230 | 0.50 | HOMO → LUMO+1 |
Note: This table is illustrative and based on general knowledge of similar compounds. Actual values would require specific quantum chemical calculations.
Photochemical Behavior
The photochemical behavior of this compound is expected to be influenced by the presence of the phenolic hydroxyl group and the vinyl group. Phenols are known to undergo photo-oxidation, and the vinyl group can participate in photo-polymerization or photo-cycloaddition reactions.
One documented photochemical reaction of 4-vinylguaiacol is its photocatalytic partial oxidation to vanillin (B372448). This transformation highlights the reactivity of the vinyl group under photochemical conditions. The reaction likely proceeds through the formation of radical intermediates upon excitation of the molecule or a photocatalyst.
The photochemical stability of this compound is also a relevant consideration. Aromatic compounds are chromophorous, meaning they can absorb light, which can lead to color changes over time or in different chemical environments. The stability of this compound is reported to be comparable to that of eugenol.
Further research involving transient absorption spectroscopy and detailed quantum yield measurements would be necessary to fully elucidate the specific photochemical pathways, excited-state lifetimes, and reaction efficiencies of this compound. Such studies would provide a more complete picture of its behavior upon absorption of light.
Research Gaps, Challenges, and Future Perspectives for 4 Vinyl 3 Methoxyphenol Research
Addressing the Specificity of Research on 4-Vinyl-3-methoxyphenol vs. its Isomers
A significant gap in the current body of scientific literature is the lack of research specifically focused on this compound in direct comparison to its structural isomers, such as 4-vinyl-2-methoxyphenol and 3-vinyl-5-methoxyphenol. Much of the existing research investigates this compound (also known as 4-vinylguaiacol) as a singular entity, often in the context of its role as a flavor compound in foods and beverages like beer and coffee. This has led to a wealth of information on its sensory properties, formation pathways, and general biological activities. However, this approach overlooks the subtle yet potentially crucial differences that isomerism can introduce.
The challenge lies in the fact that isomers of methoxyphenols can be difficult to separate and differentiate analytically, often requiring specialized chromatographic and spectrometric techniques. This analytical difficulty may contribute to the scarcity of comparative studies. Furthermore, the biological activity of chemical compounds is often highly dependent on their three-dimensional structure. Stereoisomerism, a form of isomerism, is known to play a pivotal role in the biological action of many molecules. It is therefore highly probable that the position of the vinyl and methoxy (B1213986) groups on the phenol (B47542) ring significantly influences the molecule's interaction with biological targets, affecting its bioactivity, sensory perception, and toxicity.
Future research must therefore prioritize comparative studies that systematically evaluate the distinct physicochemical and biological properties of this compound and its isomers. Such studies would provide a more nuanced understanding of structure-activity relationships and could reveal unique applications for each isomer. Addressing this research gap is essential for a complete scientific understanding and for the targeted exploitation of this class of compounds in various industrial applications.
Development of Targeted Synthetic Routes and Scalable Production
The synthesis of this compound presents a dual challenge: achieving high specificity in the synthetic route and ensuring the scalability of the production process for industrial applications. Both chemical and biotechnological methods have been explored, each with its own set of advantages and persistent challenges.
Chemical Synthesis:
Traditional chemical synthesis routes often start from readily available precursors like vanillin (B372448) or ferulic acid. For instance, one established method involves the reaction of vanillin with acetic anhydride (B1165640) and sodium acetate (B1210297) to yield 3-methoxy-4-hydroxycinnamic acid, which is then decarboxylated to form 4-vinylguaiacol. While effective at a laboratory scale, these methods can suffer from drawbacks when considering industrial production. Challenges include the potential for polymerization of the vinyl group under harsh reaction conditions, the use of hazardous reagents, and the generation of unwanted byproducts, which complicates purification and increases production costs.
Biotechnological Production:
A promising and more sustainable alternative is the biotechnological production of this compound, primarily through the microbial decarboxylation of ferulic acid. Ferulic acid is an abundant natural phenolic compound found in agricultural byproducts, making this a green and economically attractive route. Numerous microorganisms, including bacteria (Bacillus, Enterobacter, Lactobacillus), yeasts (Saccharomyces cerevisiae), and fungi, have been identified that possess the necessary phenolic acid decarboxylase (PAD) enzymes for this biotransformation.
Despite the potential, scalable biotechnological production faces several hurdles. Key challenges include:
Low Biocatalysis Rates: The efficiency of the enzymatic conversion can be a limiting factor.
Product and Substrate Toxicity: High concentrations of both the ferulic acid substrate and the this compound product can be toxic to the microbial cells, inhibiting growth and enzyme activity.
To overcome these limitations, researchers are exploring various strategies. The use of two-phase solvent systems, where an organic solvent extracts the toxic product from the aqueous fermentation broth, has been shown to significantly improve yields, with some systems achieving concentrations as high as 237.3 g/L. drugbank.com Other approaches include the use of immobilized enzymes or whole cells to enhance stability and reusability, and the development of robust, solvent-tolerant enzymes through protein engineering. For example, a process using the cyanobacterium Synechococcus sp. PCC 11901 has demonstrated the ability to produce the compound on a gram-scale with a high yield.
Future research in this area should focus on optimizing these bioprocesses through metabolic engineering of production strains, discovery of novel and more efficient enzymes, and development of cost-effective downstream processing and purification technologies to enable large-scale, economical production.
Comprehensive Elucidation of Biosynthetic Pathways Specific to this compound
The primary and most well-documented biosynthetic pathway for this compound in nature is the enzymatic, non-oxidative decarboxylation of ferulic acid. This pathway is prevalent in a wide array of microorganisms, including various species of bacteria, yeast, and fungi, and is particularly noted in the context of food fermentations, such as in the production of certain types of beer.
The key enzymatic players in this biotransformation are a class of enzymes known as phenolic acid decarboxylases (PADs), also referred to as ferulic acid decarboxylases (FADs) when specific to ferulic acid. These enzymes catalyze the removal of the carboxyl group from the acrylic side chain of ferulic acid, directly yielding this compound and carbon dioxide.
Key Enzymes and their Sources:
| Enzyme Class | Specific Enzyme Example | Common Microbial Sources |
| Phenolic Acid Decarboxylase (PAD) / Ferulic Acid Decarboxylase (FAD) | FDC1 | Saccharomyces cerevisiae |
| BaPAD | Bacillus atrophaeus | |
| ScoFAD | Schizophyllum commune | |
| PAD from B. subtilis | Bacillus subtilis | |
| PAD from L. farciminis | Lactobacillus farciminis |
The reaction mechanism of these cofactor-free PAD enzymes has been a subject of theoretical studies, which are crucial for understanding their catalytic efficiency and for guiding protein engineering efforts to improve their properties for industrial applications.
Ferulic Acid Release: Feruloyl esterases, present in the malt (B15192052) or produced by microorganisms, hydrolyze feruloylated polysaccharides, releasing free ferulic acid.
Decarboxylation: Phenolic acid decarboxylases, often produced by specific yeast strains (termed POF+ for "phenolic off-flavor" positive), then convert the free ferulic acid into this compound.
While the ferulic acid decarboxylation pathway is the dominant and most studied route, a comprehensive elucidation requires continued investigation into the diversity of PAD/FAD enzymes across different microbial species. Understanding their structural biology, catalytic mechanisms, and regulation is crucial. Furthermore, exploring potential alternative or minor biosynthetic pathways in different organisms remains an area for future research to complete our understanding of how this important flavor and bioactive compound is produced in nature.
In-depth Mechanistic Studies of its Biological Activities
Recent scientific investigations have begun to uncover the molecular mechanisms that underpin the diverse biological activities of this compound, revealing its potential as a modulator of key cellular signaling pathways. The research highlights its roles as an anti-inflammatory, antioxidant, and anticancer agent.
Anti-inflammatory Mechanisms: The anti-inflammatory properties of this compound have been elucidated through its interaction with several critical inflammatory signaling cascades. One of the primary mechanisms involves the suppression of the nuclear factor-kappa B (NF-κB) pathway. Studies have shown that the compound can inhibit the degradation of IκBα, a key inhibitor of NF-κB. This action prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Consequently, the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) is significantly reduced. nih.govresearchgate.net
Furthermore, this compound has been demonstrated to modulate the mitogen-activated protein kinase (MAPK) pathway, another crucial regulator of inflammation. It has been observed to inhibit the phosphorylation of key MAPK proteins like p38, ERK1/2, and JNK. nih.govresearchgate.net An additional layer to its anti-inflammatory action is its ability to inhibit the hyper-acetylation of histone H3, suggesting an epigenetic regulatory role. nih.govresearchgate.net More recent research has also implicated the Nrf2/ARE pathway, where the compound promotes the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). researchgate.netnih.gov
Antioxidant Mechanism: The antioxidant activity of this compound is largely attributed to its phenolic structure. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. This radical-scavenging ability is a hallmark of phenolic antioxidants. Comparative studies have shown that this compound exhibits excellent antioxidant capacity, in some cases comparable to that of α-tocopherol, particularly in oil-in-water emulsions. nih.gov Its increased lipid solubility, due to the decarboxylation of its precursor ferulic acid, may enhance its efficacy in certain systems by allowing it to better associate with lipid phases where oxidation often occurs. nih.gov
Anticancer Mechanism: The potential of this compound as an anticancer agent has been investigated in the context of drug-resistant human colorectal cancer cells. The primary mechanism of its anticancer action appears to be the induction of cell cycle arrest and apoptosis. acs.org By halting the proliferation of cancer cells at specific phases of the cell cycle and triggering programmed cell death, the compound can inhibit tumor growth. Studies have shown that it can be significantly more potent than its precursor, ferulic acid, in exerting these antiproliferative effects. acs.org
Advanced Environmental Fate Modeling and Degradation Pathway Analysis
Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its environmental impact, particularly as its production and application in various industries are projected to increase. Currently, there is a notable gap in the literature regarding comprehensive studies in this area. Advanced environmental fate modeling and detailed degradation pathway analysis are required to predict its persistence, mobility, and potential transformation products in different environmental compartments such as soil, water, and air.
A key challenge in this field is the compound's potential for abiotic and biotic degradation. As a phenolic compound, it may be susceptible to oxidation and photolysis. Its vinyl group could also be a site for chemical reactions in the environment. On the other hand, its natural origin as a product of microbial metabolism suggests that it is likely biodegradable. Numerous microorganisms that produce the compound from ferulic acid may also possess the enzymatic machinery to degrade it further. However, the specific microbial consortia, enzymatic pathways, and the resulting degradation products are not well characterized.
Future research should employ advanced environmental fate models that integrate the physicochemical properties of this compound with environmental parameters to predict its distribution and persistence. These models should be validated with empirical data from laboratory and field studies. Furthermore, sophisticated analytical techniques, such as high-resolution mass spectrometry, should be used in biodegradation and photodegradation studies to identify intermediate and final degradation products. This will enable a complete analysis of the degradation pathways and an assessment of the potential ecotoxicity of any transformation products. A thorough understanding of its environmental lifecycle is essential for ensuring the sustainable use of this versatile compound.
Exploration of Novel Industrial and Biotechnological Applications
While this compound is well-established as a significant flavor and aroma compound in the food and beverage industry, its unique chemical structure, featuring a reactive vinyl group and a functional phenolic group, opens up a wide range of possibilities for novel industrial and biotechnological applications that are yet to be fully explored.
A major area of opportunity lies in its use as a bio-based monomer for the synthesis of functional polymers. The vinyl group allows it to undergo polymerization, similar to styrene (B11656), to produce poly(4-vinylguaiacol). This polymer, and copolymers derived from it, could possess unique properties conferred by the phenolic hydroxyl and methoxy groups, such as antioxidant capabilities, adhesive properties, and specific thermal characteristics. These bio-based polymers could serve as sustainable alternatives to petroleum-derived plastics in various applications, including coatings, adhesives, and specialty packaging materials. Research has already demonstrated the successful synthesis of a platform of bio-based monomers from 4-vinylguaiacol.
In the pharmaceutical and nutraceutical sectors, the demonstrated anti-inflammatory, antioxidant, and anticancer properties of this compound suggest its potential as a lead compound for drug development or as a functional ingredient in dietary supplements. Further research is needed to optimize its bioavailability and to conduct preclinical and clinical studies to validate its efficacy and safety for therapeutic use.
Other potential applications include its use as a natural preservative in food and cosmetics, leveraging its antimicrobial properties. Its role as a chemical signaling molecule (pheromone) in certain insects also suggests potential applications in agriculture for pest management.
The primary challenge in realizing these novel applications is the need for a cost-effective and scalable supply of high-purity this compound. As discussed in section 10.2, overcoming the hurdles in its production is a prerequisite for its broader industrial adoption. Furthermore, extensive research and development are required to tailor its properties for specific applications, for example, through chemical modification or by controlling polymerization processes to achieve desired material characteristics. The exploration of these novel applications represents a vibrant and promising frontier for future research on this versatile bio-based compound.
Integration of In Silico and Experimental Approaches
The integration of computational (in silico) and traditional experimental approaches represents a powerful strategy to accelerate research and development related to this compound, yet this integrated approach remains underutilized in the study of this specific compound. A synergistic combination of these methods can address many of the existing research gaps and challenges more efficiently.
In silico tools can be instrumental in several key areas. For instance, quantum chemical calculations can be used to predict the physicochemical properties and biological activities of this compound and its isomers, helping to prioritize experimental studies and to understand structure-activity relationships. Molecular docking and simulation studies can elucidate the binding mechanisms of the compound with specific biological targets, such as enzymes and cellular receptors, providing insights into its mode of action at a molecular level. This is particularly valuable for understanding its anti-inflammatory and anticancer effects.
In the realm of synthesis and production, computational modeling can be used to optimize biocatalytic processes. For example, modeling the interaction between ferulic acid and the active site of phenolic acid decarboxylase can guide protein engineering efforts to create more efficient and stable enzymes for industrial production. Similarly, process modeling can help in designing and scaling up efficient bioreactor configurations and downstream purification processes.
For environmental fate analysis, quantitative structure-activity relationship (QSAR) models can predict the compound's toxicity and biodegradability, providing a preliminary assessment of its environmental risk before extensive experimental testing is undertaken.
The main challenge in this integrated approach is the need for close collaboration between computational and experimental scientists. In silico models must be continuously validated and refined with high-quality experimental data to ensure their predictive accuracy. The development of robust and validated computational models specific to this compound and related phenolic compounds is a key future perspective. By embracing this integrated research paradigm, the scientific community can overcome existing challenges and unlock the full potential of this compound in a more rapid and resource-efficient manner.
Interdisciplinary Research Opportunities
The unique chemical properties and natural origins of this compound, also known as 4-vinylguaiacol, position it as a focal point for extensive interdisciplinary research. Its presence in various natural products, its role as a bio-based monomer, and its sensory characteristics create a fertile ground for collaboration across diverse scientific fields. Exploring these synergistic opportunities can unlock novel applications and a deeper understanding of this multifaceted compound.
Food Science and Sensory Analysis
This compound is a significant contributor to the aroma profile of numerous food and beverage products, including beer, coffee, and buckwheat. acs.orgwikipedia.org Its characteristic spicy, clove-like, and sometimes smoky notes are crucial to the consumer's sensory experience. Interdisciplinary research in this area can forge connections between analytical chemistry, microbiology, and sensory science.
Detailed research findings indicate that the formation of this compound in fermented beverages like wheat beer is a direct result of the metabolic activity of specific yeast strains, such as Saccharomyces cerevisiae, which decarboxylate ferulic acid present in the raw materials. wikipedia.org This process highlights the interplay between microbial genetics and the final flavor profile of the product.
Future research could focus on:
Quantitative Structure-Activity Relationships (QSAR): Correlating the concentration of this compound and other volatile compounds with sensory panel data to develop predictive models for flavor perception.
Microbial Strain Optimization: Utilizing genetic engineering and selective breeding of yeast and other microorganisms to control the production of this compound, thereby tailoring the aroma profiles of fermented foods.
Advanced Analytical Techniques: Employing multidimensional gas chromatography-mass spectrometry (GC-MS) coupled with olfactometry to identify and quantify trace amounts of this compound and its synergistic or antagonistic interactions with other aroma compounds.
| Research Area | Collaborating Disciplines | Potential Outcomes |
| Flavor Profile Optimization | Analytical Chemistry, Microbiology, Sensory Science | Tailored food and beverage aromas. |
| Shelf-life Studies | Food Chemistry, Packaging Science | Understanding aroma degradation and developing protective packaging. |
| Novel Food Product Development | Culinary Arts, Food Technology | Creation of new flavor experiences based on this compound. |
Polymer Chemistry and Materials Science
The vinyl group in this compound makes it a valuable bio-based monomer for the synthesis of a variety of polymers. mdpi.com Its derivation from ferulic acid, a compound abundant in plant cell walls, presents a sustainable alternative to petroleum-based monomers. This area fosters collaboration between organic chemistry, polymer science, and materials engineering.
Recent studies have demonstrated the successful polymerization of this compound and its derivatives to create thermoplastics and thermosets with a range of thermal and mechanical properties. These bio-based polymers have potential applications in coatings, adhesives, and packaging materials, contributing to a circular economy. The synthesis can be approached through various chemical routes, often starting from vanillin or ferulic acid. scentree.co
Interdisciplinary research opportunities include:
Functional Polymer Development: Modifying the phenolic hydroxyl group of this compound to introduce new functionalities, such as antioxidant or antimicrobial properties, into the resulting polymers.
Biodegradable Polymers: Investigating the biodegradability of polymers derived from this compound to create environmentally friendly materials.
Composite Materials: Incorporating this compound-based polymers into composite materials with natural fibers (e.g., cellulose, lignin) to enhance their performance and sustainability.
| Polymer Type | Key Properties | Potential Applications |
| Thermoplastics | Processability, Recyclability | Packaging, Consumer Goods |
| Thermosets | High Strength, Thermal Stability | Adhesives, Coatings, Composites |
| Functional Polymers | Antioxidant, Antimicrobial | Active Packaging, Biomedical Devices |
Biotechnology and Metabolic Engineering
The microbial production of this compound from ferulic acid is a prime example of the intersection of biotechnology and chemical synthesis. wikipedia.org Various microorganisms, including yeast and bacteria, possess the necessary enzymatic machinery to perform this conversion. This opens up avenues for research in metabolic engineering, synthetic biology, and bioprocess engineering.
The core of this interdisciplinary field is the manipulation of microbial metabolic pathways to enhance the production of desired compounds. By identifying and overexpressing the genes responsible for the conversion of ferulic acid to this compound, and by optimizing fermentation conditions, researchers can develop efficient and sustainable bioproduction platforms.
Future research directions could involve:
Pathway Engineering: Introducing heterologous genes or modifying existing pathways in robust industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae to create cell factories for high-titer production of this compound.
Fermentation Optimization: Developing advanced fermentation strategies, including fed-batch and continuous culture systems, to improve product yield and productivity.
Enzyme Technology: Immobilizing the key enzymes involved in the bioconversion process to create reusable biocatalysts for in vitro synthesis.
Environmental Science and Atmospheric Chemistry
The increasing focus on bio-based chemicals necessitates an understanding of their environmental fate and transport. cdc.gov While this compound is a naturally occurring compound, its large-scale production and use in new materials warrant investigation into its environmental impact. This research area requires collaboration between environmental chemistry, toxicology, and atmospheric science.
Key questions to be addressed include the persistence of this compound in soil and water, its potential for bioaccumulation, and its atmospheric chemistry. As a volatile organic compound (VOC), it can be released into the atmosphere, where it may participate in photochemical reactions. Understanding these processes is crucial for a comprehensive life cycle assessment of products derived from this compound.
Interdisciplinary research in this domain could explore:
Biodegradation Pathways: Identifying microorganisms and enzymatic pathways responsible for the degradation of this compound in different environmental compartments.
Atmospheric Fate Modeling: Using computational models to predict the atmospheric lifetime of this compound and identify its potential reaction products with atmospheric oxidants like hydroxyl radicals and ozone.
Ecotoxicological Studies: Assessing the potential toxicity of this compound and its degradation products to various aquatic and terrestrial organisms.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 4-Vinyl-3-methoxyphenol?
- Methodological Answer : Synthesis can be achieved via decarboxylation of ferulic acid derivatives or through palladium-catalyzed cross-coupling of guaiacol derivatives. For example, vinylation of 3-methoxyphenol using vinyl halides in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., Pd(PPh₃)₄) under inert conditions is a common approach. Purification typically involves column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures .
Q. How can the physical properties (e.g., melting point, boiling point) of this compound be experimentally determined?
- Methodological Answer : The melting point (40–42°C) and boiling point (316.8°C at 760 mmHg) can be measured using differential scanning calorimetry (DSC) and gas chromatography (GC), respectively. Spectral characterization via IR and mass spectrometry (e.g., NIST reference spectra) is critical for verification. For instance, IR peaks at ~3400 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=C aromatic) confirm structural features .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Use NIOSH-approved P95 respirators for particulate exposure and OV/AG/P99 filters for higher vapor concentrations. Wear nitrile gloves and eye protection (EN 166-compliant goggles). Avoid drainage contamination, and store the compound in a cool, dry environment away from oxidizing agents. Acute toxicity data (e.g., LD₅₀) should guide risk assessments .
Advanced Research Questions
Q. How can computational models like C-PCM solvation predict the solvation effects on this compound’s electronic properties?
- Methodological Answer : The Conductor-like Polarizable Continuum Model (C-PCM) can simulate solvation effects by calculating solvation charges iteratively. Apply density functional theory (DFT) with B3LYP/6-31G* basis sets to optimize geometry in solvents (e.g., water, ethanol). Analyze frontier molecular orbitals (HOMO-LUMO gaps) and dipole moments to assess solvent-induced electronic changes .
Q. What experimental strategies resolve contradictions in reported toxicological data (e.g., carcinogenicity vs. non-carcinogenicity)?
- Methodological Answer : Conduct in vitro Ames tests (bacterial reverse mutation assay) and in vivo rodent studies to evaluate mutagenicity and carcinogenicity. Compare results with existing classifications (e.g., IARC, ACGIH). Note that discrepancies may arise from concentration thresholds (e.g., >0.1% w/v) or metabolic activation differences. Use dose-response curves and statistical meta-analyses to reconcile findings .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV/Vis or LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life. Identify degradation products (e.g., quinones) using high-resolution mass spectrometry (HRMS) .
Q. What advanced spectroscopic techniques differentiate this compound from structural analogs like coniferyl alcohol?
- Methodological Answer : Use ¹H-NMR to distinguish vinyl proton signals (δ 5.1–5.3 ppm for this compound) from allylic protons in coniferyl alcohol (δ 6.2–6.5 ppm). Compare IR carbonyl stretches (absent in this compound) and mass fragmentation patterns (e.g., m/z 150 for [M-H₂O]⁺) .
Q. How does the natural occurrence of this compound in plant sources (e.g., Cinnamomum cassia) influence synthetic vs. extraction-based research workflows?
- Methodological Answer : Natural extraction involves steam distillation or Soxhlet extraction with ethanol, followed by silica gel chromatography. Compare purity and yield with synthetic routes (e.g., catalytic vinylation). Metabolomic profiling (GC-MS or UPLC-QTOF) identifies co-extracted compounds that may interfere with bioactivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
